Phosphoric acid, isodecyl ester, potassium salt
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Overview
Description
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is a potassium salt of isodecyl phosphate, which is an ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isodecyl phosphate.
Neutralization: The isodecyl phosphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous reactors and advanced separation techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and isodecyl alcohol.
Oxidation: The isodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various alkylating or arylating agents.
Major Products Formed
Hydrolysis: Phosphoric acid and isodecyl alcohol.
Oxidation: Oxidized derivatives of the isodecyl group.
Substitution: New esters with different alkyl or aryl groups.
Scientific Research Applications
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial applications.
Mechanism of Action
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets and pathways involved include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis and solubilization of membrane proteins.
Protein Solubilization: Interacts with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.
Comparison with Similar Compounds
Phosphoric acid, isodecyl ester, potassium salt can be compared with other similar compounds, such as:
Phosphoric acid, isodecyl ester: The non-potassium salt form, which has similar surfactant properties but different solubility characteristics.
Phosphoric acid, decyl ester, potassium salt: A similar compound with a decyl group instead of an isodecyl group, which may have different surfactant properties and applications.
Phosphoric acid, isodecyl ester, sodium salt: The sodium salt form, which may have different solubility and reactivity compared to the potassium salt.
The uniqueness of this compound lies in its specific surfactant properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
68758-78-1 |
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Molecular Formula |
C10H21K2O4P |
Molecular Weight |
314.44 g/mol |
IUPAC Name |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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